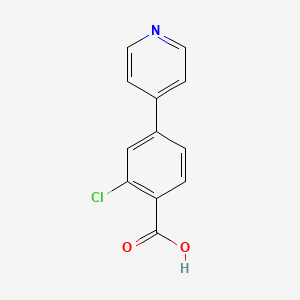

2-Chloro-4-(pyridin-4-yl)benzoic acid

Description

2-Chloro-4-(pyridin-4-yl)benzoic acid (molecular formula: C₁₂H₈ClNO₂) is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a pyridin-4-yl group at the 4-position of the aromatic ring. Its structural motifs are commonly exploited in drug design, particularly in kinase inhibitors and anti-inflammatory agents .

Properties

Molecular Formula |

C12H8ClNO2 |

|---|---|

Molecular Weight |

233.65 g/mol |

IUPAC Name |

2-chloro-4-pyridin-4-ylbenzoic acid |

InChI |

InChI=1S/C12H8ClNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |

InChI Key |

HUBWSVUTFXYCIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)Cl)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-chloro-4-(pyridin-4-yl)benzoic acid, highlighting differences in substituents and their implications:

Functional Group Impact on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The pyridin-4-yl group in the parent compound is moderately electron-withdrawing due to the nitrogen atom, which lowers the pKa of the carboxylic acid (increasing acidity) compared to unsubstituted benzoic acid. This property enhances its solubility in basic aqueous solutions . Trifluoromethyl (CF₃) and cyanophenyl groups are strongly electron-withdrawing, further lowering the pKa and increasing lipophilicity. These groups improve membrane permeability, making such derivatives suitable for agrochemicals or CNS-targeting drugs . Difluoromethoxy (OCHF₂) substituents balance solubility and metabolic stability by introducing fluorine atoms while retaining some polarity .

- Biological Activity: Pyridine and pyrimidine rings are common in kinase inhibitors due to their ability to coordinate with ATP-binding sites. For example, 4-(2-Chloro-4-pyrimidinyl)benzoic acid (CAS 281232-89-1) has shown promise in antiviral studies, likely due to its pyrimidine moiety mimicking nucleic acid bases . 2-Chloro-4-(4-cyanophenyl)benzoic acid (CAS 1261945-47-4) is utilized in high-throughput drug synthesis, leveraging the cyanophenyl group’s polarity for targeted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.